7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
“7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a pyrimidine derivative . Pyrimidine is a vital heterocyclic moiety that plays a crucial role in various biological procedures and in cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .
Physical And Chemical Properties Analysis
The physical form of “this compound” is a pale-yellow to yellow-brown solid . The CAS Number is 23002-52-0 and the molecular weight is 155.55 .Scientific Research Applications
Synthesis and Characterization
7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been synthesized and characterized as part of studies exploring N-methylated isomers and chloroderivatives of triazolopyrimidines. These compounds serve as intermediates in the synthesis of more complex derivatives with potential receptor interactions (Biagi et al., 2003).
Solution-Phase Synthesis
Efficient solution-phase parallel synthesis techniques have been developed for creating libraries of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines, highlighting the versatility of 7-chloro-3,5-disubstituted [1,2,3]triazolo[4,5-d]pyrimidines as intermediates (Baindur et al., 2003).
Halogen-Metal Exchange Reactions
Studies on halogen-metal exchange reactions involving 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been conducted to produce various substituted compounds, demonstrating the compound’s reactivity and utility in synthetic chemistry (Tanji et al., 1991).
Nucleophilic Substitution Reactions
The compound has been involved in nucleophilic substitution reactions, leading to the formation of various derivatives. These studies contribute to understanding the chemical properties and potential applications of triazolopyrimidine derivatives (Tanji et al., 1989).
Formation of Tricyclic Derivatives
Research has been conducted on the formation of tricyclic derivatives using 7-chloro-3-(2-chlorobenzyl)- and 7-chloro-3-(2-fluorobenzyl)-1,2,3-triazolo[4,5-d]pyrimidines, showcasing the compound's role in creating complex molecular structures (Biagi et al., 2002).
Aryl Migration Studies
The compound has been used in studies exploring aryl migration, providing insights into reaction mechanisms and potential applications in synthetic organic chemistry (Higashino et al., 1985).
DFT Studies
Density functional theory (DFT) studies have been performed on derivatives of this compound, aiding in the understanding of regioselectivity and structural assignment of these compounds (Mozafari et al., 2016).
Mechanism of Action
Target of Action
Similar triazolo-pyrimidine compounds have been shown to exhibit neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Related triazolo-pyrimidine compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They interact with their targets, leading to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Triazolo pyrimidines, a broader class of compounds to which it belongs, have been reported to show potent anticancer activity . They interact with various enzymes and proteins, but the specific biomolecules that 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine interacts with are yet to be identified.
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-chloro-3-ethyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-2-12-6-4(10-11-12)5(7)8-3-9-6/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYFADLKMQOIPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)Cl)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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